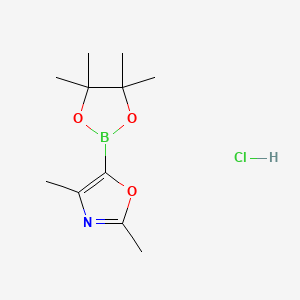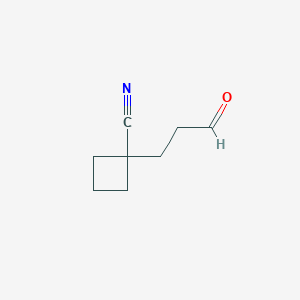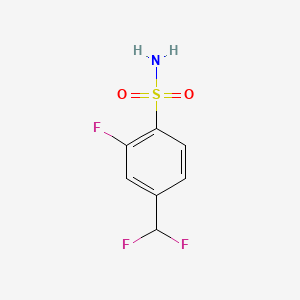
2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole hydrochloride is a chemical compound with the molecular formula C11H18BNO2S. It is a boronic acid derivative, which is often used in organic synthesis and medicinal chemistry due to its unique reactivity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole hydrochloride typically involves the reaction of 2,4-dimethyl-1,3-oxazole with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar catalytic processes are scaled up for industrial synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine.
Major Products
Oxidation: Boronic esters.
Reduction: Various reduced boronic compounds.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development due to its ability to form stable carbon-carbon bonds.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole hydrochloride primarily involves its role as a boronic acid derivative. It can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Similar structure but contains a thiazole ring instead of an oxazole ring.
2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of an oxazole ring.
Uniqueness
The uniqueness of 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole hydrochloride lies in its specific reactivity and stability, making it a valuable reagent in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C11H19BClNO3 |
|---|---|
Poids moléculaire |
259.54 g/mol |
Nom IUPAC |
2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C11H18BNO3.ClH/c1-7-9(14-8(2)13-7)12-15-10(3,4)11(5,6)16-12;/h1-6H3;1H |
Clé InChI |
RNROZQIEJIYWLQ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(O2)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13472539.png)
![(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol](/img/structure/B13472541.png)



![4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine](/img/structure/B13472585.png)




![1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride](/img/structure/B13472610.png)

![Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B13472613.png)

